![molecular formula C10H10ClFO B2482365 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane CAS No. 2418719-68-1](/img/structure/B2482365.png)
3-[4-(Chloromethyl)phenyl]-3-fluorooxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorine and chlorine-substituted compounds involves multistep reactions starting from various precursors. For example, compounds with similar structures have been synthesized through reactions involving halogenated precursors and specific catalysts or conditions to achieve the desired substitution pattern and molecular framework (Paleta, Volkov, & Hetflejš, 2000). These methods often utilize strategic halogenation and cyclization steps to construct the core structure, including the fluorooxetane or chloromethyl groups.
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane, such as various halogen-substituted compounds, is typically performed using techniques like X-ray crystallography, NMR, and DFT calculations. These studies provide detailed insights into the geometry, bond lengths, and angles, highlighting the influence of substituents on the overall molecular conformation (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar fluorinated or chlorinated compounds demonstrate a range of reactivities, such as nucleophilic substitutions and conjugate additions, depending on the nature of the substituents and the reaction conditions. These reactions are crucial for further functionalization of the core structure and for modifying the compound's properties for specific applications (Paleta et al., 2000).
Applications De Recherche Scientifique
Photodehalogenation Studies
Research has shown that the photodehalogenation of fluoro or chlorobenzene derivatives can smoothly generate triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, indicating the significance of the direct effect of substituents. This process may involve compounds like 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane and provides a path for understanding the photostabilizing effect, potentially useful in designing less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Complex Formation with Metal Ions
Another area of research involves the synthesis of ligands derived from compounds like 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane and their subsequent complex formation with metal ions. The formation of these complexes and their characterization through various spectroscopic methods is significant for understanding the interactions and potential applications in areas such as catalysis or materials science (Şekerci, 2000).
Antimicrobial Applications
Compounds synthesized from 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane, such as various substituted thioflavones, have demonstrated significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the current context of increasing antibiotic resistance (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Photophysical Characterization in Biomedical Applications
In the field of photophysical chemistry, derivatives of 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane have been utilized to study the photophysical properties of chlorins, which are essential for their application as photosensitizers or fluorophores in biological systems. The high water solubility and photophysical properties of these compounds make them suitable for a wide range of biomedical applications (Borbas, Chandrashaker, Muthiah, Kee, Holten, & Lindsey, 2008).
Propriétés
IUPAC Name |
3-[4-(chloromethyl)phenyl]-3-fluorooxetane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWGNIOSHIDBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

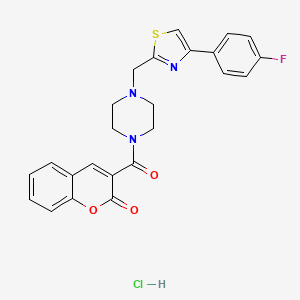
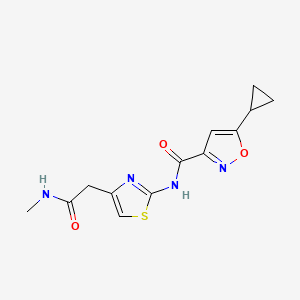
![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2482287.png)
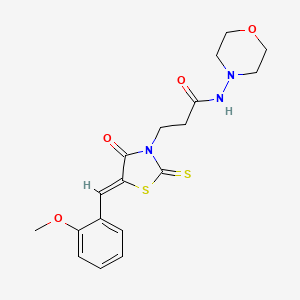
![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)
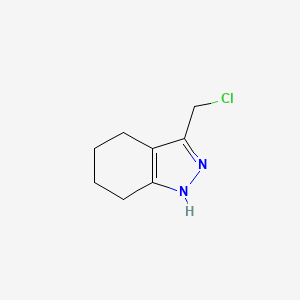
![2-[[2-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol](/img/structure/B2482293.png)
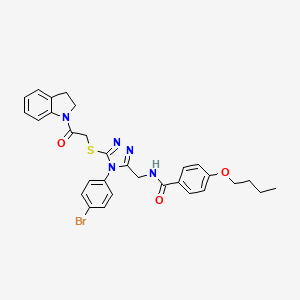
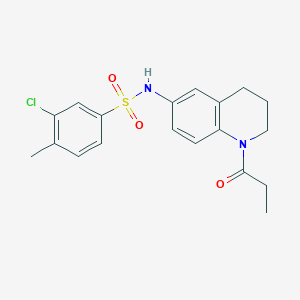
![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)
![(2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2482299.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2482303.png)
![2-(3-Methylphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2482304.png)